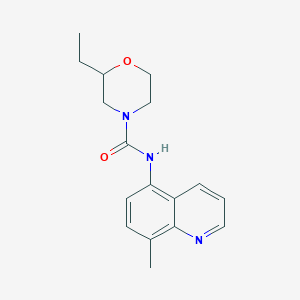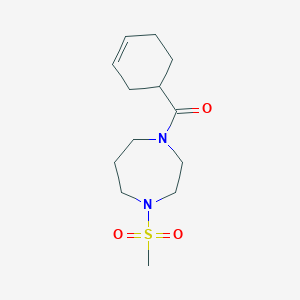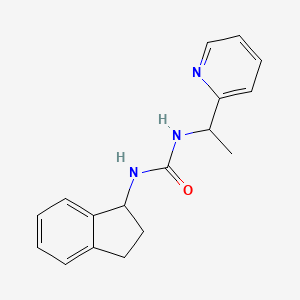
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide, also known as EMD 1214063, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 destabilizes these oncogenic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is its high purity and simple synthesis method, which allows for easy and reproducible experiments. Additionally, its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
Orientations Futures
Future research on 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 should focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies on its efficacy and safety in animal models and clinical trials are needed to determine its potential as a cancer treatment. Furthermore, the development of analogs and derivatives of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 may lead to the discovery of more potent and selective HSP90 inhibitors for cancer therapy.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 involves the reaction of 2-ethylmorpholine-4-carboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent and a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The process is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13-11-20(9-10-22-13)17(21)19-15-7-6-12(2)16-14(15)5-4-8-18-16/h4-8,13H,3,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWMQNLOQYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)


![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
